A Technical Guide to 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide: A Molecule of Latent Potential
A Technical Guide to 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide: A Molecule of Latent Potential
Abstract
The pyrrole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This guide focuses on a specific, yet underexplored member of this class: 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide (CAS Number: 338397-64-1). While the biological profile of this particular molecule is not extensively documented in peer-reviewed literature, its structural motifs suggest significant therapeutic potential. This document serves as a technical primer for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's chemical properties, a plausible synthetic route, and a detailed exploration of the established biological activities of the broader pyrrole-2-carboxamide class. Most importantly, this guide outlines a strategic, forward-looking research framework for the systematic biological characterization and mechanism of action elucidation of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, thereby paving the way for future discoveries.
Introduction: The Promise of the Pyrrole-2-Carboxamide Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural unit in a vast number of natural products and synthetic molecules of therapeutic importance.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When combined with a carboxamide functional group at the 2-position, the resulting pyrrole-2-carboxamide core offers a versatile platform for creating compounds with diverse pharmacological profiles.[2]
This structural class has yielded compounds with a range of activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.[3][4][5][6] The demonstrated success of this scaffold underscores the rationale for investigating novel derivatives such as 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide. The introduction of a phenylacetyl group at the 4-position presents a unique structural feature that could confer novel biological activities or enhanced potency.
Physicochemical Properties of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
A thorough understanding of a compound's physicochemical properties is fundamental to any research and development endeavor. The key properties of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide are summarized below.
| Property | Value | Source |
| CAS Number | 338397-64-1 | |
| Molecular Formula | C13H12N2O2 | |
| Molecular Weight | 228.25 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥90% | |
| InChI Key | HAGDFFKYFIGOGU-UHFFFAOYSA-N |
Synthesis and Chemical Accessibility
Proposed Synthetic Pathway
The synthesis would likely commence from a suitable pyrrole precursor, such as a 4-bromo-1H-pyrrole-2-carboxylate ester. The key steps would involve a Suzuki coupling to introduce the phenyl group, followed by functional group manipulations to install the acetyl linker and subsequent amidation of the carboxylic acid.
Caption: Proposed synthetic route for 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide.
Step-by-Step General Protocol
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N-Protection (Optional but Recommended): The pyrrole nitrogen of the starting material, ethyl 4-bromo-1H-pyrrole-2-carboxylate, is often protected (e.g., with a Boc or SEM group) to prevent side reactions in subsequent steps.
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Suzuki Coupling: The protected 4-bromo pyrrole is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) to yield the corresponding 4-phenyl derivative.
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Friedel-Crafts Acylation: The phenylacetyl moiety is introduced at the 4-position via a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst (e.g., AlCl3).
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Ester Hydrolysis: The ethyl ester at the 2-position is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF, water, and ethanol.[3]
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Amidation: The resulting carboxylic acid is then coupled with an ammonia source (e.g., ammonium chloride) using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like DMF to yield the final product, 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide.[2]
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Deprotection (if applicable): If an N-protecting group was used, it is removed in the final step under appropriate conditions.
The Biological Landscape of Pyrrole-2-Carboxamides: A Framework for Investigation
The true potential of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can be inferred from the well-documented biological activities of its structural relatives. This section provides a review of these activities, which in turn suggests promising avenues for the biological screening of the title compound.
Antibacterial and Antifungal Activity
Numerous pyrrole-2-carboxamide derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][3][5]
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Antibacterial: Studies have shown that certain 4-phenylpyrrole-2-carboxamides exhibit potent activity, particularly against Gram-negative bacteria, with MIC values in the low microgram per milliliter range.[3] The mechanism of action for some of these compounds has been linked to the inhibition of essential bacterial enzymes.
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Antifungal: The pyrazole carboxamide class of compounds, which shares structural similarities, has been shown to be effective against fungi like Rhizoctonia solani. Their mechanism often involves the disruption of cellular membranes and interference with mitochondrial function.[7]
Anticancer and Cytotoxic Potential
The pyrrole scaffold is a key component of several anticancer drugs.[4] Derivatives have been shown to exert cytotoxic effects on various cancer cell lines in a dose- and time-dependent manner.[4] Potential mechanisms include the inhibition of protein kinases and the disruption of microtubule dynamics.
Enzyme Inhibition
The pyrrole-2-carboxamide core has been successfully employed in the design of specific enzyme inhibitors.
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MmpL3 Inhibition: A significant area of research has been the development of pyrrole-2-carboxamides as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis. This makes them promising candidates for new anti-tuberculosis drugs.[8]
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Adenylyl Cyclase Inhibition: A derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide has been identified as a potent inhibitor of adenylyl cyclase in Giardia lamblia, highlighting the potential for this scaffold in developing anti-parasitic agents.[6]
A Proposed Research Workflow for Biological Characterization
Given the lack of specific biological data for 4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, a systematic and logical workflow is essential for its characterization. The following workflow is proposed as a starting point for researchers.
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